molecular formula C14H20N4O5 B1211753 N-(alpha-Guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine CAS No. 100234-70-6

N-(alpha-Guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine

Cat. No.: B1211753
CAS No.: 100234-70-6
M. Wt: 324.33 g/mol
InChI Key: QMFJWJLPWNAZMH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(alpha-Guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine is a natural product found in Streptomyces roseoverticillatus and Streptomyces hiroshimensis with data available.

Scientific Research Applications

Biosynthetic Gene Clusters and Peptide Formation

  • The biosynthesis of resorcinomycin, which includes compounds like N-(alpha-Guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine, involves unique biosynthetic gene clusters. These clusters facilitate peptide bond formation between nonproteinogenic amino acids and glycine, playing a significant role in the production of certain bioactive compounds (Ooya, Ogasawara, Noike, & Dairi, 2015).

Guanidinoacetic Acid in Metabolism and Clinical Medicine

  • Research on Guanidinoacetic acid, which is structurally related to this compound, shows its critical role as a precursor of creatine and its involvement in high-phosphate cellular bioenergetics. Its deficiency, reflected in low serum levels, could indicate various medical conditions (Ostojić, Rátgéber, Oláh, Betlehem, & Acs, 2020).

Interactions in Copper(II) Ternary Complexes

  • Studies on the interactions between guanidinoacetic acid and other amino acids such as glutamic and aspartic acids in the context of copper(II) ternary complexes can provide insights into the potential biological relevance and chemical properties of related compounds like this compound (Miranda & Felcman, 2003).

Whole-Cell Biocatalysis and Biosynthesis

  • Guanidinoacetate, a compound structurally related to this compound, has been synthesized using a biological approach via whole-cell biocatalysis. This method involves Bacillus subtilis and offers a new perspective on the biosynthesis of similar compounds (Yan, Tian, Zhang, Lv, Liu, & Liu, 2022).

Properties

CAS No.

100234-70-6

Molecular Formula

C14H20N4O5

Molecular Weight

324.33 g/mol

IUPAC Name

2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid

InChI

InChI=1S/C14H20N4O5/c1-6(2)11-8(19)3-7(4-9(11)20)12(18-14(15)16)13(23)17-5-10(21)22/h3-4,6,12,19-20H,5H2,1-2H3,(H,17,23)(H,21,22)(H4,15,16,18)/t12-/m0/s1

InChI Key

QMFJWJLPWNAZMH-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C1=C(C=C(C=C1O)[C@@H](C(=O)NCC(=O)O)N=C(N)N)O

SMILES

CC(C)C1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O

Synonyms

N-(alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine
resorcinomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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